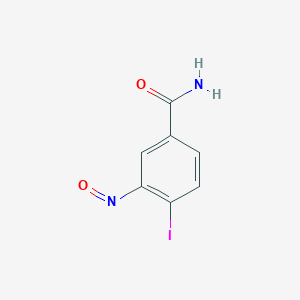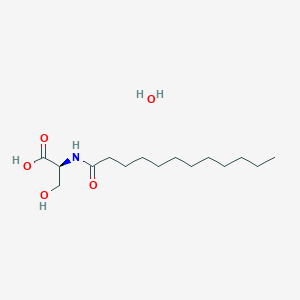
N-Dodecanoyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecanoyl-L-serine is a compound with the molecular formula C15H29NO4. It is a derivative of L-serine, an amino acid, and dodecanoic acid, a fatty acid. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure makes it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Dodecanoyl-L-serine can be synthesized through the reaction of L-serine with dodecanoic acid. The process typically involves the activation of the carboxyl group of dodecanoic acid, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of L-serine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecanoyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the dodecanoyl chain can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of this compound aldehyde or ketone derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of this compound ethers or amides.
Wissenschaftliche Forschungsanwendungen
N-Dodecanoyl-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a surfactant in various chemical reactions.
Biology: It serves as a model compound for studying the interactions of amphiphilic molecules with biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of drugs through biological membranes.
Industry: It is used in the formulation of cosmetics and personal care products as an emulsifier and skin-conditioning agent.
Wirkmechanismus
The mechanism of action of N-Dodecanoyl-L-serine involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting the tight arrangement of membrane lipids. This disruption can enhance the permeability of the membrane, facilitating the transport of other molecules across it. Additionally, this compound can interact with specific proteins and receptors on the cell surface, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Dodecanoyl-L-alanine
- N-Dodecanoyl-L-leucine
- N-Dodecanoyl-L-valine
- N-Dodecanoyl-L-phenylalanine
- N-Dodecanoyl-L-proline
Uniqueness
N-Dodecanoyl-L-serine is unique due to the presence of the hydroxyl group in the serine moiety, which provides additional sites for chemical modification and interaction with biological molecules. This hydroxyl group also enhances the compound’s solubility in water compared to other N-dodecanoyl amino acid derivatives, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
193485-18-6 |
|---|---|
Molekularformel |
C15H31NO5 |
Molekulargewicht |
305.41 g/mol |
IUPAC-Name |
(2S)-2-(dodecanoylamino)-3-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C15H29NO4.H2O/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20;/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20);1H2/t13-;/m0./s1 |
InChI-Schlüssel |
QSNBPRYUEWIWMC-ZOWNYOTGSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O.O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
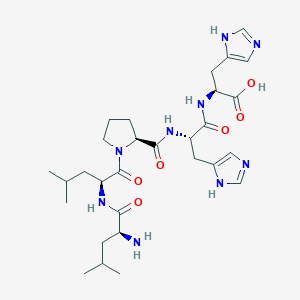
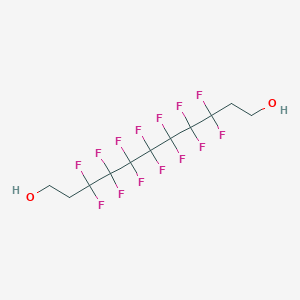
![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
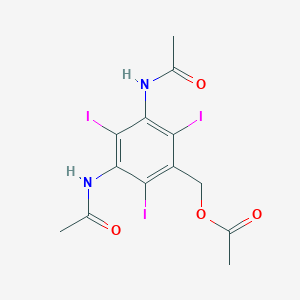
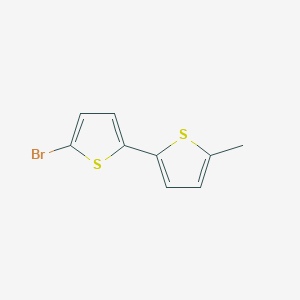
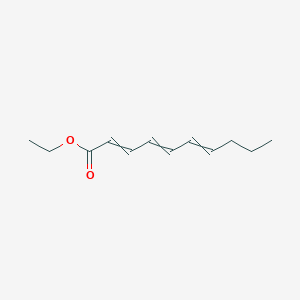
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
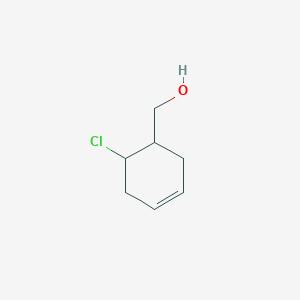

![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
